molecular formula C14H9ClF3NO4 B13427232 (S)-7,8-Dihydroxy Efavirenz

(S)-7,8-Dihydroxy Efavirenz

Cat. No.: B13427232
M. Wt: 347.67 g/mol
InChI Key: QKGKQHJMJSQQBF-ZDUSSCGKSA-N
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Description

(S)-7,8-Dihydroxy Efavirenz is a dihydroxylated metabolite of the antiretroviral drug Efavirenz, provided for research purposes. Recent in vivo studies on animal models have investigated its potential as a modulator of the central nervous system. It has been shown to modestly activate the brain-specific enzyme CYP46A1, a cholesterol 24-hydroxylase that plays a key role in cholesterol elimination from the brain . This activation is associated with measurable changes in brain chemistry, including increased levels of acetyl-CoA and acetylcholine . Despite these biochemical effects, treatment with this compound did not lead to cognitive improvements in memory tasks within these models, resulting in an overall weaker effect profile compared to its parent compound, Efavirenz, and the metabolite (rac)-8,14-dihydroxy Efavirenz . The position of the hydroxyl groups on the Efavirenz structure is a critical determinant of its biological activity, with the 7,8-dihydroxy configuration demonstrating distinct properties from other hydroxylated metabolites in vitro . Researchers can utilize this compound to investigate the structure-activity relationships of Efavirenz metabolites and their specific mechanisms in modulating neuronal and metabolic pathways. The molecular formula of this compound is C14H9ClF3NO4 . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m0/s1

InChI Key

QKGKQHJMJSQQBF-ZDUSSCGKSA-N

Isomeric SMILES

C1CC1C#C[C@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Origin of Product

United States

Metabolic Pathways and Biotransformation of S 7,8 Dihydroxy Efavirenz

Primary Hydroxylation of Efavirenz (B1671121)

The initial and principal metabolic route for Efavirenz is hydroxylation, a phase I reaction catalyzed by the cytochrome P450 (CYP) enzyme system. This process introduces hydroxyl groups onto the Efavirenz molecule, creating more water-soluble compounds that can be more easily eliminated. The two main primary metabolites formed are (S)-8-hydroxyefavirenz and (S)-7-hydroxyefavirenz. nih.govnih.gov Of these, 8-hydroxylation represents the predominant pathway. researchgate.net

Role of Cytochrome P450 Enzymes in Hydroxylation

Several cytochrome P450 isoforms are involved in the hydroxylation of Efavirenz, with two enzymes playing the most significant roles.

Cytochrome P450 2B6 (CYP2B6) is the primary enzyme responsible for the metabolism of Efavirenz. clinpgx.org It is the major catalyst for the formation of (S)-8-hydroxyefavirenz, which is the most abundant primary metabolite found both in vitro and in vivo. nih.govresearchgate.net The rate of 8-hydroxy-EFV formation can vary significantly among individuals, partly due to genetic polymorphisms in the CYP2B6 gene. researchgate.netclinpgx.org CYP2B6 is also involved in the subsequent formation of the secondary metabolite, 8,14-dihydroxyefavirenz (B8820817). nih.govclinpgx.org

EnzymePrimary Metabolic PathwayResulting MetaboliteSignificance
CYP2B68-hydroxylation(S)-8-hydroxyefavirenzMajor
CYP2A67-hydroxylation(S)-7-hydroxyefavirenzMinor
CYP1A28-hydroxylation(S)-8-hydroxyefavirenzMinor
CYP3A47- & 8-hydroxylation(S)-7-hydroxyefavirenz, (S)-8-hydroxyefavirenzMinor
CYP3A58-hydroxylation(S)-8-hydroxyefavirenzMinor

Stereochemical Considerations in Metabolite Formation

Efavirenz is administered as a racemic mixture, but only the (S)-enantiomer possesses potent anti-HIV activity. nih.gov The metabolic enzymes, particularly CYP2B6, preferentially metabolize the (S)-isomer. nih.gov The biotransformation of Efavirenz in the liver leads to the production of various hydroxylated metabolites, including (S)-7-hydroxyefavirenz, (S)-8-hydroxyefavirenz, 7,8-dihydroxyefavirenz, and (S)-8,14-dihydroxyefavirenz, which are all inactive against HIV. researchgate.netresearchgate.net Studies using brain microsomes from mice, macaques, and humans have shown the local formation of 8-hydroxyefavirenz (B1664214) from Efavirenz. nih.gov

Secondary Metabolism and Conjugation

Following primary hydroxylation, the resulting metabolites, (S)-7-hydroxyefavirenz and (S)-8-hydroxyefavirenz, can undergo further oxidation to form dihydroxylated metabolites. nih.govresearchgate.net (S)-7,8-Dihydroxy Efavirenz is a secondary metabolite formed through this subsequent oxidation process. nih.gov Both the primary and secondary hydroxylated metabolites are then subject to phase II conjugation reactions, primarily glucuronidation. nih.govyoutube.com

This conjugation step, facilitated by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to the hydroxylated metabolites. clinpgx.org This process significantly increases their water solubility and facilitates their excretion from the body, mainly in the urine. clinpgx.orgresearchgate.net The major metabolite found in urine is 8-hydroxyefavirenz-glucuronide. clinpgx.org Multiple UGT isoforms, including UGT2B7, are involved in the glucuronidation of Efavirenz and its hydroxylated metabolites. clinpgx.orgnih.gov Sulfation is another conjugation pathway, but it represents a very minor route for Efavirenz metabolite excretion in humans. researchgate.netnih.gov

Metabolite TypeCompound NameFormation Pathway
Primary(S)-7-hydroxyefavirenz7-hydroxylation of Efavirenz
Primary(S)-8-hydroxyefavirenz8-hydroxylation of Efavirenz
SecondaryThis compoundFurther oxidation of primary metabolites
Secondary(S)-8,14-dihydroxyefavirenzFurther oxidation of primary metabolites
Conjugated8-hydroxy-efavirenz-glucuronideGlucuronidation of 8-hydroxyefavirenz

Species-Specific Metabolic Profiles

The metabolism of efavirenz and its derivatives exhibits considerable variation across different species, impacting the metabolic profile and the types of conjugates formed. semanticscholar.org

Comparative studies have highlighted key differences in efavirenz biotransformation between humans and common animal models.

Humans: The primary metabolic route involves hydroxylation followed by O-glucuronidation, with 8-hydroxy-efavirenz O-glucuronide being the major urinary metabolite. researchgate.netsemanticscholar.org Sulfation of hydroxylated metabolites is not a significant pathway. researchgate.net

Macaques (Cynomolgus): Similar to humans, macaques produce the O-glucuronide of 8-hydroxy-efavirenz. However, they also form the sulfate (B86663) conjugate of this metabolite. semanticscholar.org Notably, in vitro studies using brain microsomes revealed that direct N-glucuronidation of the parent efavirenz occurs in macaques, a pathway not observed in human or mouse brain microsomes. nih.gov

Mice: In vitro experiments with mouse brain microsomes confirmed the capability to form 8-hydroxy-efavirenz and subsequently glucuronidate this and other hydroxylated metabolites. nih.gov However, direct glucuronidation of efavirenz was not detected. nih.gov

Rats: Rats exhibit a more diverse metabolic profile, which includes the formation of sulfate conjugates of both 7-hydroxy and 8-hydroxy-efavirenz, as well as unique glutathione-related products not seen in other species. researchgate.netsemanticscholar.org

SpeciesKey Metabolic Pathways for Hydroxylated MetabolitesReference
HumanGlucuronidation (major); Sulfation is not a significant pathway. researchgate.netsemanticscholar.org
MacaqueGlucuronidation and Sulfation. Direct N-glucuronidation of parent EFV in brain microsomes. semanticscholar.orgnih.gov
MouseGlucuronidation of hydroxylated metabolites observed in brain microsomes. nih.gov
RatGlucuronidation, Sulfation, and formation of Glutathione (B108866) conjugates. researchgate.netsemanticscholar.org

Mechanistic Biological and Enzymatic Interactions

Interaction with Cytochrome P450 46A1 (CYP46A1)

CYP46A1 is a critical enzyme in the central nervous system, responsible for the 24-hydroxylation of cholesterol, a key step in cholesterol elimination from the brain. nih.gov The modulation of CYP46A1 activity is a promising therapeutic strategy for various neurodegenerative diseases. mdpi.com (S)-7,8-Dihydroxy Efavirenz (B1671121) has been shown to be a potent activator of this enzyme. nih.govacs.org

Allosteric Activation Mechanisms of CYP46A1

(S)-7,8-Dihydroxy Efavirenz, along with its parent compound Efavirenz and other metabolites, enhances the activity of CYP46A1 through an allosteric mechanism. mdpi.comnih.gov This means it binds to a site on the enzyme that is distinct from the active site where cholesterol binds. mdpi.com Studies have identified two primary allosteric sites on CYP46A1: one that binds Efavirenz and another that binds the neurotransmitter L-glutamate. mdpi.comnih.govresearchgate.net

Interestingly, this compound preferentially interacts with the Efavirenz-binding allosteric site. mdpi.comnih.govresearchgate.net This binding induces a conformational change in the enzyme, leading to enhanced catalytic activity. acs.org This mechanism is described as a conformational-selection model, where the binding of the allosteric activator stabilizes a more active form of the enzyme. nih.govacs.org

Ligand Binding Studies (Spectral Responses, K_d Values)

Ligand binding studies have provided valuable insights into the interaction between this compound and CYP46A1. nih.govnih.gov Spectral titration experiments are used to characterize this binding. When a compound binds to the active site of a P450 enzyme, it can displace a water molecule coordinated to the heme iron, resulting in a "Type I" spectral shift. Conversely, direct coordination of a ligand to the heme iron produces a "Type II" spectral shift. nih.govacs.org

In studies with substrate-free CYP46A1, this compound, in both its (S)- and racemic forms, elicited a Type I spectral response. nih.gov This indicates that while it binds to the enzyme, its interaction with the active site is weak and does not involve direct coordination with the heme iron, which is a favorable characteristic for an allosteric activator as it reduces competition with the enzyme's natural substrate, cholesterol. nih.gov

The apparent dissociation constant (K_d), a measure of binding affinity, for hydroxylated Efavirenz metabolites, including the 7,8-dihydroxy form, was found to be 2- to 5-fold higher than that of the parent compound, (S)-Efavirenz. nih.govacs.org This suggests a comparatively lower binding affinity for the active site, further supporting its role as an allosteric modulator. nih.govacs.org

Comparative Activity with Efavirenz and Other Hydroxylated Metabolites

In vitro studies have demonstrated that hydroxylated metabolites of Efavirenz, including the 7,8-dihydroxy derivative, are more potent activators of CYP46A1 than Efavirenz itself. nih.govacs.orgebi.ac.uk Specifically, these metabolites lead to a greater maximal activation of the enzyme. nih.govacs.org

Comparative in vitro Activation of CYP46A1 by Efavirenz and its Metabolites
CompoundMaximal Activation (fold-increase)Inhibition at High Concentrations
(S)-Efavirenz4.1Yes
(S)-7-hydroxyEFV5.8 - 6.2No
(S)-8-hydroxyEFV5.8 - 6.2No
(S)-7,8-dihydroxyEFV> 4.1No
(S)-8,14-dihydroxyEFV> 4.1No

Modulation of Endogenous Biochemical Pathways in Preclinical Models

The activation of CYP46A1 by this compound has downstream effects on crucial biochemical pathways in the brain, as demonstrated in preclinical models. mdpi.comdntb.gov.ua

Alterations in Acetyl-CoA and Acetylcholine (B1216132) Levels

A significant finding from preclinical studies is the impact of CYP46A1 activation on the levels of acetyl-CoA and acetylcholine (ACh). mdpi.comdntb.gov.uanih.gov In 5XFAD mice, a model for Alzheimer's disease, treatment with (rac)-7,8-dihydroxy Efavirenz resulted in increased brain levels of both total and mitochondrial acetyl-CoA. mdpi.com

This elevation in acetyl-CoA, a key precursor for the synthesis of the neurotransmitter acetylcholine, subsequently led to a significant increase in acetylcholine levels in the brain. mdpi.comdntb.gov.uanih.gov Specifically, the treatment resulted in a 200% increase in acetylcholine levels compared to control mice. mdpi.com This is a noteworthy effect, as diminished acetylcholine levels are a hallmark of Alzheimer's disease and contribute to cognitive decline. nih.gov

Effects of (rac)-7,8-dihydroxy Efavirenz on Brain Biochemistry in 5XFAD Mice
BiomoleculeChange in Level
Total Acetyl-CoA120% increase
Total Choline115% increase
Acetylcholine200% increase

Impact on Amyloid Beta Peptide Levels in Animal Models

Research in animal models of Alzheimer's disease, specifically 5XFAD mice, has investigated the effects of efavirenz and its metabolites on amyloid beta (Aβ) peptide levels. nih.govmdpi.comresearchgate.net Treatment with (S)-Efavirenz has been shown to reduce the load of dense core amyloid plaques in the cortex and hippocampus when administered after amyloid deposition has already begun. researchgate.net

Studies involving the dihydroxy metabolites of efavirenz have revealed specific effects on insoluble Aβ levels. mdpi.com Treatment of 5XFAD mice with (rac)-8,14-dihydroxyefavirenz resulted in a decrease in the levels of insoluble Aβ40 peptides in both male and female mice. mdpi.com In contrast, treatment with (rac)-7,8-dihydroxyefavirenz led to a decrease in insoluble Aβ40 levels specifically in male mice. nih.govmdpi.comresearchgate.net Furthermore, a reduction in the levels of insoluble Aβ42 peptides, a key species in the initial formation of amyloid plaques, was observed in mice treated with 8,14-dihydroxyefavirenz (B8820817). nih.gov

Table 1: Impact of Efavirenz Metabolites on Insoluble Amyloid Beta (Aβ) Levels in 5XFAD Mice

Compound Aβ Peptide Sex Outcome
(rac)-8,14-dihydroxyefavirenz Aβ40 Male & Female Decreased
(rac)-7,8-dihydroxyefavirenz Aβ40 Male Decreased
(rac)-8,14-dihydroxyefavirenz Aβ42 Not specified Decreased

Influence on Cytochrome P450 Enzyme Activity (Induction/Inhibition)

The metabolism of efavirenz is complex, involving multiple cytochrome P450 (CYP) isoforms. This section will detail the inhibitory and inductive effects of efavirenz and its metabolites on these enzymes.

The primary enzyme responsible for the metabolism of efavirenz is CYP2B6, which hydroxylates it to 8-hydroxyefavirenz (B1664214). nih.govasm.orgbohrium.comscielo.brunivmed.orgoup.com The metabolite 8-hydroxyefavirenz itself can inhibit CYP2B6 activity. scielo.br Furthermore, both 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz are further metabolized, primarily by CYP2B6, to form dihydroxylated metabolites, including 7,8-dihydroxyefavirenz. nih.govresearchgate.netpharmgkb.orgresearchgate.net The formation of these dihydroxy metabolites from 7- and 8-hydroxyefavirenz is catalyzed at the highest rate by CYP2B6 compared to other P450 enzymes. researchgate.net The kinetics of the metabolism of 8-hydroxyefavirenz by expressed CYP2B6 follows a substrate inhibition model. researchgate.net

Efavirenz and its metabolites can also induce the activity of other CYP450 isoforms. Efavirenz itself is an inducer of CYP3A4. scielo.brunivmed.orgresearchgate.net The major metabolite, 8-hydroxyefavirenz, also acts as an inducer of CYP3A4. scielo.br

In addition to CYP3A4, efavirenz has been shown to induce the activity of CYP2A6. iu.edu CYP2A6 is the primary enzyme responsible for the 7-hydroxylation of efavirenz, a minor metabolic pathway. nih.govpharmgkb.orgresearchgate.net Chronic administration of efavirenz has been observed to significantly increase the in vivo activity of hepatic CYP2A6. iu.edu

Table 2: Influence of Efavirenz and its Metabolites on Cytochrome P450 Isoforms

Compound Enzyme Effect
8-hydroxyefavirenz CYP2B6 Inhibition
Efavirenz CYP3A4 Induction
8-hydroxyefavirenz CYP3A4 Induction
Efavirenz CYP2A6 Induction

Structure Activity Relationship Sar Studies

Stereoisomer-Specific Activities

Efavirenz (B1671121) possesses a chiral center at the C-4 position of the benzoxazinone (B8607429) ring, and its biological activity is highly stereospecific. ontosight.airjppd.org The (S)-enantiomer is the pharmacologically active form that inhibits HIV-1 reverse transcriptase. mdpi.comrjppd.org The (R)-enantiomer is essentially inactive against HIV-1. mdpi.com This stereoselectivity is a common phenomenon in drug action, where the three-dimensional arrangement of atoms is critical for binding to the target enzyme. sapub.org

The metabolism of efavirenz is also stereoselective. CYP2B6 metabolizes (S)-efavirenz much more efficiently than (R)-efavirenz and does not produce the (R) isomers of 7-hydroxyefavirenz (B1416612), 7,8-dihydroxyefavirenz, or 8,14-dihydroxyefavirenz (B8820817) from (R)-efavirenz. nih.gov While both (S)- and (R)-efavirenz can activate purified CYP46A1 in vitro, the primary anti-HIV activity resides solely with the (S)-isomer. mdpi.com

Analytical Methodologies for Research and Quantification

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the quantification of Efavirenz (B1671121) and its metabolites in biological matrices. nih.gov This method offers high sensitivity and selectivity, which is essential for measuring the typically low concentrations of metabolites present in complex samples like plasma or tissue homogenates. nih.govplos.orgnih.gov Methods developed for Efavirenz and its other hydroxylated metabolites, such as 8-hydroxyefavirenz (B1664214) and 8,14-dihydroxyefavirenz (B8820817), serve as the foundation for analyzing 7,8-Dihydroxy Efavirenz. researchgate.netresearchgate.net

LC-MS/MS systems, often employing a triple quadrupole mass spectrometer, are operated in multiple reaction monitoring (MRM) mode to achieve selective and sensitive detection. plos.orgresearchgate.net The analysis typically involves monitoring specific precursor-to-product ion transitions in negative ionization mode, which has proven effective for Efavirenz and its derivatives. plos.orgresearchgate.netwellcomeopenresearch.org While specific parameters for (S)-7,8-Dihydroxy Efavirenz are not extensively detailed in the literature, they can be inferred from structurally similar compounds like 8,14-dihydroxyefavirenz.

Table 1: Representative LC-MS/MS Parameters for Efavirenz Metabolites Parameters for 7,8-Dihydroxy Efavirenz are inferred from published data on 8,14-dihydroxyefavirenz due to structural similarity.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Efavirenz 314.2 244.0 Negative researchgate.netresearchgate.net
8-Hydroxyefavirenz 330.0 258.0 Negative researchgate.net
8,14-Dihydroxyefavirenz 346.0 274.0 Negative researchgate.net

| This compound | 346.0 | 274.0 (Predicted) | Negative | Inferred |

Ultra-High Performance Liquid Chromatography (UPLC), also known as UHPLC, significantly enhances the speed, resolution, and sensitivity of chromatographic separations compared to conventional HPLC. researchgate.net This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. researchgate.net UPLC systems are frequently coupled with mass spectrometry for the analysis of Efavirenz and its metabolites. nih.govmdpi.com The use of UPLC allows for shorter run times, often under 10 minutes, while maintaining excellent separation of the parent drug from its various metabolites, which is crucial for accurate quantification and preventing isomeric interference. researchgate.netresearchgate.net An Acquity UPLC BEH Shield RP18 column (50 × 3 mm, 1.7 µm) is one example of a column used for the separation of Efavirenz in combination with other antiretrovirals. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, is a powerful tool for the identification and quantification of drug metabolites. nih.govsemanticscholar.orgthermofisher.com HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of unknown compounds. thermofisher.com This capability is invaluable in metabolic studies for identifying novel or unexpected metabolites of Efavirenz. nih.gov In the context of this compound, HRMS can confirm the identity of the metabolite by providing an exact mass that corresponds to its chemical formula (C14H11ClF3NO4). While often used for qualitative discovery, instruments like the Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer can also be used for quantitative analysis. thermofisher.com

The structural elucidation and selective quantification of Efavirenz metabolites heavily rely on their characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). For Efavirenz and its hydroxylated metabolites, a common fragmentation pathway involves the neutral loss of a carbon dioxide (CO2) molecule from the benzoxazinone (B8607429) ring. researchgate.netresearchgate.net

For this compound, the precursor ion [M-H]⁻ would have a mass-to-charge ratio (m/z) of 346. Following the established pattern, the primary fragmentation would likely involve the loss of CO2 (44 Da), resulting in a major product ion at m/z 302. Further fragmentation could occur, but this primary transition would be the most specific and intense, making it ideal for quantification in MRM mode. This proposed scheme is analogous to that of 8,14-dihydroxyefavirenz, which fragments from a precursor ion of m/z 346 to a product ion of m/z 274, suggesting a different fragmentation than the simple loss of CO2, possibly involving additional losses. researchgate.netresearchgate.net A more detailed analysis of 8-hydroxyefavirenz (m/z 330 to 258) and Efavirenz (m/z 314 to 244) suggests more complex fragmentation than a simple CO2 loss. researchgate.net However, another study identifies the key fragmentation of Efavirenz as m/z 314.20 → 243.90. plos.org

Table 2: Predicted MS/MS Fragmentation for this compound

Compound Chemical Formula Precursor Ion [M-H]⁻ (m/z) Predicted Major Product Ion (m/z) Predicted Neutral Loss

Chromatographic Separation Techniques

The separation of this compound from the parent drug, other metabolites, and endogenous matrix components is achieved through high-performance liquid chromatography (HPLC) or UPLC. researchgate.netplos.org The choice of column chemistry and mobile phase is critical for achieving the necessary resolution and peak shape for accurate analysis.

Efavirenz is a chiral molecule, with the (S)-enantiomer being the therapeutically active form. asianpubs.orgnih.gov Consequently, stereospecific HPLC methods have been developed to separate the (S)- and (R)-enantiomers of the parent drug, which is crucial for purity analysis. asianpubs.orgjfda-online.com These methods typically employ chiral stationary phases (CSPs), such as cellulose-based columns (e.g., Chiralcel OD-H) under normal-phase conditions or amylose-based columns (e.g., Lux Amylose-2) under reverse-phase conditions. asianpubs.orgjfda-online.com

However, studies investigating the biological effects of 7,8-Dihydroxy Efavirenz have often utilized the racemic mixture, (rac)-7,8-dihydroxy EFV. nih.govnih.govresearchgate.netmdpi.com The literature reviewed does not describe specific chiral chromatography methods developed for the enantioseparation of this particular dihydroxylated metabolite.

Reverse-phase chromatography is the most common separation mode for the analysis of Efavirenz and its metabolites. wellcomeopenresearch.orgplos.orgnih.gov C18 (octadecylsilane) columns are overwhelmingly the stationary phase of choice, providing good retention and separation for these relatively nonpolar compounds. researchgate.netresearchgate.netwellcomeopenresearch.org

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. plos.orgnih.gov The aqueous phase is often acidified with formic acid or buffered with ammonium (B1175870) acetate (B1210297) to control the ionization state of the analytes and improve peak shape and MS sensitivity. plos.orgresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is frequently used to ensure the timely elution of all compounds of interest, from the more polar dihydroxy metabolites to the less polar parent drug. plos.orgplos.org

Table 3: Common Reverse-Phase Chromatographic Conditions for Efavirenz Metabolite Analysis

Parameter Description Examples References
Column Stationary Phase Chemistry C18, RP18, BEH Shield RP18 researchgate.netwellcomeopenresearch.orgresearchgate.netplos.org
Mobile Phase A Aqueous Component Water with 0.1% Formic Acid, 10-20 mM Ammonium Acetate plos.orgresearchgate.net
Mobile Phase B Organic Component Acetonitrile, Methanol plos.orgresearchgate.netnih.gov
Elution Mode Gradient or Isocratic Both modes are used, with gradient being common for multi-analyte methods. plos.orgresearchgate.netplos.org

| Flow Rate | Rate of mobile phase delivery | 0.2 - 1.5 mL/min (dependent on column dimensions) | researchgate.netnih.gov |


Quantitative Analysis and Method Validation

The quantitative analysis of drug metabolites is critical for understanding their pharmacokinetic profiles and physiological effects. For this compound, a metabolite of the antiretroviral drug Efavirenz, robust and validated analytical methods are essential for accurate quantification in various biological matrices. While specific validated methods solely for this compound are not extensively detailed in peer-reviewed literature, the principles and parameters for its quantification can be inferred from the well-established methods for its parent compound, Efavirenz, and other hydroxylated metabolites. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for these analyses due to its high sensitivity and selectivity. nih.govresearchgate.net

Use of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using mass spectrometry, an internal standard (IS) is crucial for achieving high precision and accuracy. The ideal IS corrects for variations in sample preparation (e.g., extraction efficiency), chromatography, and mass spectrometric ionization. nih.gov The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For the analysis of Efavirenz and its metabolites, a deuterated version of the parent drug, Efavirenz-d5, is commercially available and serves as an excellent internal standard. medchemexpress.com In a validated method for this compound, the ideal internal standard would be this compound-d_n_, where one or more hydrogen atoms are replaced by deuterium. This ensures that the IS has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the actual analyte, providing the most accurate correction for analytical variability.

In cases where a specific SIL-IS is not available, other structurally similar compounds may be used. For instance, methods for quantifying Efavirenz have utilized non-isotope labeled internal standards such as hexobarbital (B1194168) or ritonavir. researchgate.netnih.gov However, these may not perfectly mimic the behavior of the analyte throughout the analytical process, potentially leading to reduced accuracy compared to a SIL-IS.

Parameters for Sensitivity, Precision, Accuracy, and Linearity

Method validation is a regulatory requirement to ensure that an analytical method is reliable for its intended purpose. Key parameters include sensitivity, precision, accuracy, and linearity. researchgate.net Although specific data for this compound is limited, the validation results for Efavirenz and its primary metabolite, 8-Hydroxy Efavirenz, provide a benchmark for the expected performance of a well-developed LC-MS/MS method. nih.govsemanticscholar.org

Linearity: This parameter defines the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing standards at several concentration levels. The relationship is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99. researchgate.net

Sensitivity: The sensitivity of the method relates to its ability to measure low concentrations of the analyte and is defined by the lower limit of quantification (LLOQ).

Accuracy: Accuracy measures the closeness of the mean test results to the true value. It is often expressed as the percentage of the nominal concentration.

Precision: Precision describes the closeness of agreement among a series of measurements. It is typically assessed at two levels: intra-assay precision (repeatability within the same day) and inter-assay precision (reproducibility over different days). Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

The following tables showcase typical validation parameters for the quantification of Efavirenz in biological matrices, illustrating the performance metrics that would be expected for a validated this compound assay.

Table 1: Example Linearity and Sensitivity for Efavirenz Quantification

Analyte Matrix Method Linearity Range (ng/mL)
Efavirenz Plasma, Brain Tissue, PBS LC-MS/MS 1.9 - 500 >0.99

This table presents data for Efavirenz as an example. Data derived from multiple sources. nih.govnih.gov

Table 2: Example Precision and Accuracy for Efavirenz Quantification

Analyte Matrix Concentration (ng/mL) Intra-assay Precision (%RSD) Inter-assay Precision (%RSD) Accuracy (%)
Efavirenz Plasma Low QC 5.6 4.9 99.5
Efavirenz Plasma Medium QC 1.5 3.0 93.7

This table presents data for Efavirenz as an example. QC (Quality Control). Data derived from a representative study. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample) but not necessarily quantified with acceptable precision and accuracy. nih.govquanterix.com It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. sepscience.comd-nb.info

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govquanterix.com The LOQ is the lowest point on the calibration curve (LLOQ) and is commonly established at a signal-to-noise ratio of 10:1. d-nb.info

For a quantitative method to be considered reliable at its lowest concentration, the LOQ must demonstrate acceptable precision (e.g., %RSD < 20%) and accuracy (e.g., within ±20% of the nominal value). nuph.edu.ua

Table 3: Example LOD and LOQ Values for Efavirenz and a Metabolite

Compound Method LOD LOQ
Efavirenz RP-HPLC 1.7 µg/mL 5.1 µg/mL

This table presents data for Efavirenz and its 8-hydroxy metabolite as examples. semanticscholar.orgresearchgate.net Note that the units (µg/mL and µM) are as reported in the source studies and reflect different methodologies and sensitivities.

Future Research Directions and Potential Applications in Mechanistic Studies

Elucidation of Novel Metabolic Pathways and Metabolites

While the primary hydroxylation pathways of Efavirenz (B1671121) are well-documented, the subsequent fate of its catechol metabolite, (S)-7,8-Dihydroxy Efavirenz, remains an area ripe for exploration. Research indicates that both 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz (B1664214) can be further oxidized to new dihydroxylated metabolites, a process primarily driven by the enzyme CYP2B6. nih.govnih.govresearchgate.net The catechol structure of this compound makes it susceptible to oxidation, which can lead to the formation of reactive quinone-imine intermediates. nih.govresearchgate.net These intermediates are of significant toxicological interest due to their potential to cause cellular damage. researchgate.netoup.com

Future investigations should aim to definitively identify these downstream metabolites. The use of advanced analytical methods, such as high-resolution mass spectrometry, is essential for characterizing these novel compounds in both in vitro systems, like human liver microsomes (HLMs), and in in vivo models. nih.govresearchgate.net Studies have already demonstrated the formation of dihydroxylated Efavirenz in HLM incubations. researchgate.net The complexity of Efavirenz's metabolism, involving these unique secondary pathways, highlights the need for continued research to create a complete metabolic map. nih.govnih.gov

Advanced Mechanistic Toxicology Studies (in in vitro and relevant animal models)

The potential for this compound to generate reactive metabolites necessitates advanced toxicological studies to understand its contribution to Efavirenz-associated adverse effects. The formation of quinones from catechols is a known mechanism of toxicity, often involving the generation of reactive oxygen species (ROS) and the alkylation of cellular proteins and DNA. nih.gov The 8-hydroxyefavirenz metabolite has been shown to be prone to oxidative degradation, forming potentially toxic quinone-imine derivatives, and is considered more toxic than 7-hydroxyefavirenz in some test systems. nih.govresearchgate.net

Future in vitro research should employ cell-based assays to scrutinize the specific toxic effects of this compound. These studies could investigate cytotoxicity, mitochondrial dysfunction, and the induction of cellular stress pathways. nih.govresearchgate.net For instance, experiments have shown that the 8-hydroxy metabolite can induce neuronal toxicity by increasing calcium influx. oup.com

In parallel, the development of relevant animal models is crucial. Studies in rats have identified a species-specific nephrotoxic glutathione (B108866) conjugate of Efavirenz, highlighting how metabolic differences between species can lead to distinct toxicity profiles. nih.gov Future animal studies could focus on the neurological and hepatic effects of this compound, especially in models that accurately reflect human metabolism, to better predict human risk. acs.org

Development of Improved Experimental Probes for Enzyme Activity

The intricate metabolic pathway leading to this compound, involving key enzymes like CYP2A6 and CYP2B6, offers an opportunity to develop novel experimental tools. nih.govnih.gov Efavirenz itself has been proposed as a potential dual-probe for studying the activity of both CYP2B6 and CYP2A6. nih.govnih.gov

Building on this, this compound and its precursors could be engineered into highly specific probes for these enzymes. For example, by attaching fluorescent tags to these molecules, researchers could create tools for real-time monitoring of enzyme activity within cells. This would be invaluable for high-throughput screening of drug candidates and for investigating the impact of genetic polymorphisms on drug metabolism.

Furthermore, the metabolites themselves can serve as substrates to probe enzyme function and inactivation. Studies have shown that 8-hydroxyefavirenz can irreversibly inactivate both wild-type and a variant form of CYP2B6, demonstrating a different mechanism of inactivation than the parent drug. oup.comresearchgate.net This highlights how metabolites can be used to explore complex enzyme kinetics and interactions.

Computational Modeling and In Silico Studies of Interactions

Computational approaches are powerful tools for predicting and rationalizing the interactions of metabolites like this compound with biological systems. In silico methods, including molecular docking and pharmacophore modeling, are increasingly used in drug discovery to predict the metabolic fate and potential toxicity of new compounds. scielo.brscielo.br

Molecular docking studies can simulate the binding of this compound to the active sites of metabolizing enzymes like cytochrome P450s, providing insights into why certain metabolic pathways are favored. acs.orgnih.gov Such studies have been used to investigate the interaction of Efavirenz with the CYP2B6 active site and how mutations might affect its metabolism. acs.orgmdpi.com

Beyond metabolism, computational models can explore off-target interactions. For example, both Efavirenz and its hydroxylated metabolites have been shown to interact with and activate CYP46A1, an important enzyme in brain cholesterol metabolism. nih.govnih.govresearchgate.net Docking studies have helped to model how these compounds bind to allosteric sites on the enzyme. nih.govresearchgate.net These in silico approaches can guide further experimental work by identifying potential biological targets and prioritizing metabolites for toxicological and pharmacological testing. jmchemsci.com

Interactive Data Tables

Table 1: Key Enzymes and Metabolites in Efavirenz Metabolism

Parent CompoundPrimary Metabolizing EnzymesKey MetabolitesFurther Metabolism
EfavirenzCYP2B6, CYP2A6 nih.govnih.gov8-hydroxyefavirenz, 7-hydroxyefavirenz nih.govpharmgkb.orgOxidation to dihydroxy-metabolites (e.g., this compound) nih.govresearchgate.net
8-hydroxyefavirenzCYP2B6 nih.govresearchgate.netThis compound, 8,14-dihydroxyefavirenz (B8820817) nih.govnih.govPotential oxidation to quinone-imines nih.govresearchgate.net
7-hydroxyefavirenzCYP2B6 nih.govresearchgate.netThis compound nih.govresearchgate.net

Table 2: Research Focus for this compound

Research AreaKey ObjectiveMethodologiesRationale
Metabolism Identify downstream metabolitesHigh-Resolution Mass Spectrometry, Isotope LabelingThe catechol structure suggests further oxidation to potentially reactive species like quinones. researchgate.netresearchgate.net
Toxicology Elucidate mechanisms of toxicityIn vitro cytotoxicity assays, mitochondrial function tests, animal modelsPotential formation of reactive quinone-imines can lead to cellular damage and organ toxicity. nih.govresearchgate.net
Probe Development Create tools for enzyme analysisFluorescent labeling, enzyme kinetic assaysThe specific metabolic pathway can be exploited to design probes for enzymes like CYP2B6 and CYP2A6. nih.govnih.gov
Computational Studies Predict molecular interactionsMolecular Docking, QSAR, In Silico ADMETTo understand binding to enzymes and other off-target proteins and to predict toxic potential. acs.orgnih.govjmchemsci.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.